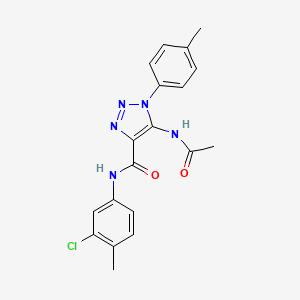

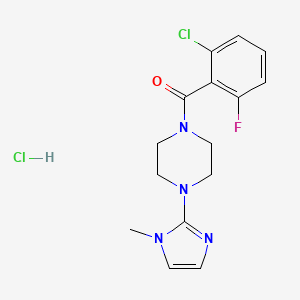

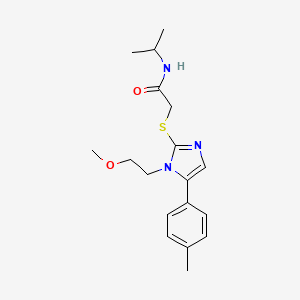

![molecular formula C16H15NO3 B2638550 2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid CAS No. 301172-03-2](/img/structure/B2638550.png)

2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzoic acid derivative with an amino group attached to a methylphenyl group. Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances, including pharmaceuticals and polymers .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid moiety) attached to an amino group that is further connected to a methylphenyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or it could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications

Synthesis and Structural Analysis

The molecule "2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid" and its derivatives have been synthesized and characterized in various studies. For instance, the research by Ukrainets et al. (2014) involved the cyclization of related compounds to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, emphasizing the chemical reactivity and structural complexity of such compounds (Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014). Similarly, Singh and Vedi (2014) synthesized a series of novel compounds including "2 - ((2 - (phenyl/4 - chl orophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid" demonstrating the versatility of the core structure in forming various bioactive derivatives (Singh, J. Vedi, 2014).

Crystallography and Molecular Interactions

The crystallographic studies and molecular interaction analyses of related compounds have also been explored. For example, the work by Then et al. (2017) on "2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate" derivatives demonstrated the molecular conformation, crystal structure, and potential antioxidant properties of such compounds, providing insights into their structural and functional characteristics (Then et al., 2017).

Chemical Reactions and Mechanisms

Research on the mechanism of reactions involving similar structures has been documented as well. For instance, the study by So and Heeschen (1997) on the formation of 2-phenylbenzoxazole from benzoic acid and o-aminophenol provided detailed insights into the reaction mechanisms, intermediates, and equilibrium dynamics, which are crucial for understanding the reactivity of such chemical structures (So, J. P. Heeschen, 1997).

Tautomerism and Physical Chemistry

The study of physical chemical properties such as tautomerism was investigated by Bowden and Byrne (1996), who examined the pKa values and tautomerism in various acyl carboxylic acids, providing a foundational understanding of the chemical behavior and properties of related compounds (Bowden, J. Byrne, 1996).

Mechanism of Action

properties

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSLLRLEIJEUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

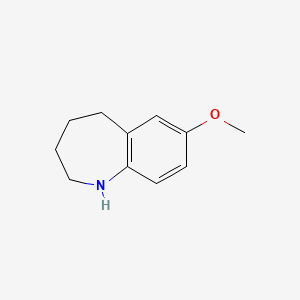

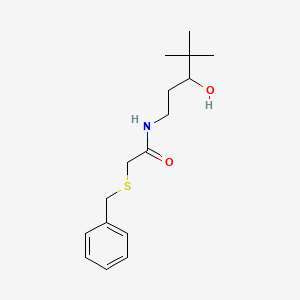

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)

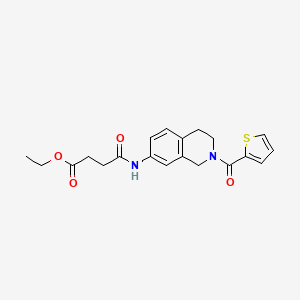

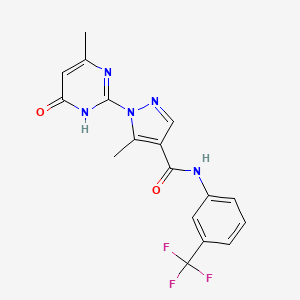

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

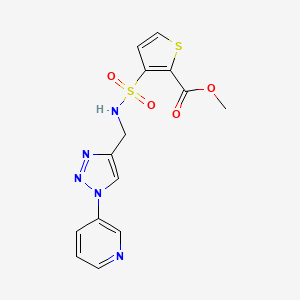

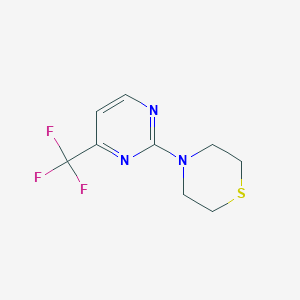

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)